4-Chloro-2-oxido-1,2,5-oxadiazol-2-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-oxido-1,2,5-oxadiazol-2-ium is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by a five-membered ring containing two nitrogen atoms, one oxygen atom, and one chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-oxido-1,2,5-oxadiazol-2-ium typically involves the reaction of amidoximes with acid chlorides or other reactive derivatives of carboxylic acids in a basic medium. One common method includes the treatment of chloroximes with nitriles in a basic medium, which generates nitrile oxides in situ. These nitrile oxides then undergo cycloaddition to form the oxadiazole ring .
Reaction Conditions:
- Solvent: Tetrahydrofuran (THF)
- Temperature: Reflux conditions (approximately 65-70°C)
- Reaction Time: 4-5 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-oxido-1,2,5-oxadiazol-2-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole compounds with various functional groups.
Scientific Research Applications
4-Chloro-2-oxido-1,2,5-oxadiazol-2-ium has been extensively studied for its applications in several fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of high-energy materials and as a component in the formulation of energetic compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-2-oxido-1,2,5-oxadiazol-2-ium involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the presence of the oxadiazole ring allows for interactions with nucleic acids, potentially leading to the disruption of DNA or RNA synthesis.
Comparison with Similar Compounds
4-Chloro-2-oxido-1,2,5-oxadiazol-2-ium can be compared with other oxadiazole derivatives such as:
1,2,4-Oxadiazole: Known for its use in medicinal chemistry and as a pharmacophoric group.
1,3,4-Oxadiazole: Utilized in the development of agrochemicals and pharmaceuticals.
1,2,3-Oxadiazole:
Properties
CAS No. |
108935-03-1 |
---|---|
Molecular Formula |
C2HClN2O2 |
Molecular Weight |
120.49 g/mol |
IUPAC Name |
4-chloro-2-oxido-1,2,5-oxadiazol-2-ium |
InChI |
InChI=1S/C2HClN2O2/c3-2-1-5(6)7-4-2/h1H |
InChI Key |
MTHBXLUSEGJMCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=[N+](ON=C1Cl)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.